molecular formula C12H18O4 B3022850 5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 942999-81-7

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No. B3022850
M. Wt: 226.27 g/mol
InChI Key: ZUZBTCVOLMTOBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic amino acids is described in the first paper, where Tsc-protected ε-amino acids based on a bicyclo[3.3.0]octane skeleton are prepared from a precursor available through the catalytic Pauson-Khand reaction . Although the target compound is not an amino acid, the methodologies used for the synthesis of bicyclic structures could be relevant.

Molecular Structure Analysis

The fourth paper provides a conformational analysis of bicyclo[3.3.1]nonane derivatives, which are closely related to the target compound. The study uses NMR spectroscopy and theoretical calculations to determine the preferred conformations of these molecules in solution . This information is valuable for understanding the molecular structure of "5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid" as it may exhibit similar conformational preferences.

Chemical Reactions Analysis

The second paper discusses the reaction of dimethyl sodio-3-ketoglutarate with glyoxal to prepare bicyclo[3.3.0]octane-3,7-dione, and the subsequent reactions that lead to various products . This paper highlights the reactivity of bicyclic compounds under different conditions, which could be extrapolated to the chemical behavior of the target compound.

Physical and Chemical Properties Analysis

The third paper, while not directly related to the target compound, discusses the photocycloaddition of 5-methoxyoxazoles to carbonyl compounds, leading to α-amino, β-hydroxy carboxylic acid derivatives . This study provides insight into the reactivity of methoxycarbonyl groups in the presence of light, which could be relevant to the physical and chemical properties of "5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid".

properties

IUPAC Name

5-methoxycarbonylbicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-16-10(15)12-4-2-3-11(5-7-12,6-8-12)9(13)14/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZBTCVOLMTOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Synthesis routes and methods

Procedure details

To a stirred solution of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (2.02 g, 8.41 mmol), in methanol (20 mL) and water (4 mL) was added barium hydroxide octahydrate (1.33 g, 4.20 mmol). The reaction mixture was stirred vigorously at ambient temperature overnight. The reaction mixture was stirred vigorously at ambient temperature overnight. The reaction mixture was diluted with water (20 mL) and washed with isohexane (2×100 mL), then the aqueous phase was acidified with 2M HCl to pH 2 and extracted into EtOAc (2×100 mL). The organic extracts were combined, dried (MgSO4) and concentrated to leave the title compound (931 mg, 4.11 mmol, 49%) as a clear colourless gum which slowly formed a white solid; 1H NMR (CDCl3) δ 1.72-1.75 (m, 2H), 1.87-1.92 (m, 12H), 3.65 (s, 3H); GC-MS EI m/e M+ 226.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 2
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 3
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 4
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 5
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid
Reactant of Route 6
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid

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